Tert-butyl 3-formyl-2,2-dimethylcyclopropane-1-carboxylate
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Overview
Description
Tert-butyl 3-formyl-2,2-dimethylcyclopropane-1-carboxylate is an organic compound with the molecular formula C11H18O3 and a molecular weight of 198.26 g/mol . This compound is characterized by a cyclopropane ring substituted with a formyl group, two methyl groups, and a tert-butyl ester group. It is commonly used in organic synthesis and research due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-formyl-2,2-dimethylcyclopropane-1-carboxylate typically involves the cyclopropanation of suitable precursors followed by functional group modifications. One common method involves the reaction of tert-butyl 2,2-dimethylcyclopropane-1-carboxylate with a formylating agent under controlled conditions . The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the formyl group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. This often includes the use of continuous flow reactors and advanced purification techniques such as distillation and chromatography .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-formyl-2,2-dimethylcyclopropane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Amines, alcohols, and other nucleophiles
Major Products Formed
Oxidation: Tert-butyl 3-carboxy-2,2-dimethylcyclopropane-1-carboxylate
Reduction: Tert-butyl 3-hydroxymethyl-2,2-dimethylcyclopropane-1-carboxylate
Substitution: Various amides and esters depending on the nucleophile used
Scientific Research Applications
Tert-butyl 3-formyl-2,2-dimethylcyclopropane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 3-formyl-2,2-dimethylcyclopropane-1-carboxylate involves its reactivity with various chemical reagents and biological molecules. The formyl group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis or transesterification. The cyclopropane ring provides structural rigidity and influences the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 3-hydroxy-2,2-dimethylcyclopropane-1-carboxylate
- Tert-butyl 3-carboxy-2,2-dimethylcyclopropane-1-carboxylate
- Tert-butyl 3-amino-2,2-dimethylcyclopropane-1-carboxylate
Uniqueness
Tert-butyl 3-formyl-2,2-dimethylcyclopropane-1-carboxylate is unique due to the presence of both a formyl group and a tert-butyl ester group on the cyclopropane ring. This combination of functional groups imparts distinct reactivity and makes it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
tert-butyl 3-formyl-2,2-dimethylcyclopropane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O3/c1-10(2,3)14-9(13)8-7(6-12)11(8,4)5/h6-8H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCOOCDUHQWDERL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C1C(=O)OC(C)(C)C)C=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35285-07-5 |
Source
|
Record name | tert-butyl 3-formyl-2,2-dimethylcyclopropane-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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